Methyl 11-oxoundecanoate Methyl 11-oxoundecanoate
Brand Name: Vulcanchem
CAS No.: 1931-65-3
VCID: VC14398432
InChI: InChI=1S/C12H22O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h11H,2-10H2,1H3
SMILES:
Molecular Formula: C12H22O3
Molecular Weight: 214.30 g/mol

Methyl 11-oxoundecanoate

CAS No.: 1931-65-3

Cat. No.: VC14398432

Molecular Formula: C12H22O3

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 11-oxoundecanoate - 1931-65-3

Specification

CAS No. 1931-65-3
Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
IUPAC Name methyl 11-oxoundecanoate
Standard InChI InChI=1S/C12H22O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h11H,2-10H2,1H3
Standard InChI Key RHGDHBUHYHTCSH-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCCCCCCCC=O

Introduction

Chemical Identity and Structural Characteristics

Methyl 11-oxoundecanoate is systematically named as methyl undecanoate with a ketone group at the 11th carbon. Its IUPAC name, methyl 11-oxoundecanoate, reflects this substitution pattern, while common synonyms include methyl 10-formyldecanoate and 11-oxoundecanoic acid methyl ester . The compound’s structure (Fig. 1) features a linear aliphatic chain with an ester moiety at C1 and a ketone at C11, conferring dual reactivity for nucleophilic and electrophilic transformations.

Table 1: Fundamental physicochemical properties

PropertyValueSource
Molecular formulaC12H22O3\text{C}_{12}\text{H}_{22}\text{O}_{3}
Molecular weight214.30 g/mol
Exact mass214.157 Da
PSA43.37 Ų
LogP2.87

While experimental data for melting/boiling points remain unreported, its logP value suggests moderate hydrophobicity, aligning with similar mid-chain esters. The ketone group’s electron-withdrawing nature enhances susceptibility to reduction and nucleophilic addition, key for downstream modifications .

Synthetic Methodologies

Wittig Coupling Route

A deuterium-labeled synthesis pathway involves Wittig coupling between 3,6-nonadienyltriphenylphosphonium iodide and methyl 11-oxoundecanoate-8,8,9,9-d4d_4 (Fig. 2A) . Critical steps include:

  • Phosphonium salt preparation: 2-Pentynol → 1-bromo-2-pentyne (via PPh3Br2\text{PPh}_3\text{Br}_2) → Grignard coupling with 3-butynol → 3,6-nonadiynol → hydrogenation to 3,6-nonadienol → conversion to iodide salt.

  • Aldehyde ester synthesis: Coupling 7-bromoheptanoic acid with 3-butynol (LiNH2\text{LiNH}_2/NH3_3) → hydroxyalkynoic acid → methyl ester → tetrahydropyranyl (THP) protection → deuteration (D2\text{D}_2, Rh catalyst) → THP deprotection → oxidation (pyridinium chlorochromate) to aldehyde.

This route yields methyl 11,14,17-eicosatrienoate-8,8,9,9-d4d_4 with >90% isotopic purity, demonstrating the compound’s role in synthesizing labeled lipids .

Cross-Metathesis/Isomerization Approach

A tandem cross-metathesis (CM) and isomerization strategy using methyl oleate and cis-2-butene-1,2-diol provides a scalable alternative (Fig. 2B) :

  • CM reaction: Stewart-Grubbs catalyst (0°C) facilitates coupling, yielding methyl (E)-11-hydroxyundec-9-enoate (71.5% yield).

  • Isomerization: Ruthenium-catalyzed (e.g., RuCl2(PPh3)3\text{RuCl}_2(\text{PPh}_3)_3) conversion of the allylic alcohol to methyl 11-oxoundecanoate via keto-enol tautomerization.

This method achieves >90% conversion under mild conditions, avoiding harsh oxidants and enabling one-pot workflows .

Table 2: Comparison of synthetic methods

ParameterWittig Route Metathesis Route
CatalystRhodium/TPPStewart-Grubbs/Ru
Temperature25–100°C0–25°C
Yield70–85%71–91%
Isotopic labelingYes (d4d_4, d2d_2)No

Physicochemical and Spectroscopic Properties

NMR Characterization

Key 1H^1\text{H} NMR signals (CDCl3_3) :

  • Ester methyl: δ\delta 3.66 (s, 3H)

  • Ketone-proximal CH2_2: δ\delta 2.41 (td, J=7.3HzJ = 7.3 \, \text{Hz}, 2H)

  • Aliphatic chain: δ\delta 1.26–1.35 (m, 12H)

13C^{13}\text{C} NMR confirms the ketone (δ\delta 203.1) and ester carbonyl (δ\delta 174.5) .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/zm/z 214.157 ([M+H]+^+) . Fragmentation patterns include loss of COOCH3\text{COOCH}_3 (44 Da) and sequential alkane chain cleavage.

Industrial and Research Applications

Polyamide PA11 Precursor

Methyl 11-oxoundecanoate is hydrogenated to 11-aminoundecanoic acid, the monomer for PA11 (Rilsan®). Metathesis-derived routes reduce reliance on castor oil, enabling sustainable production .

Isotope-Labeled Lipid Synthesis

Deuterated variants (e.g., 8,8,9,9-d4d_4) serve as internal standards in lipidomics and metabolic tracing studies .

Table 3: Application matrix

ApplicationDerivativeUse Case
Polymers11-aminoundecanoic acidPA11 fibers
Analytical standardsd4d_4-labeled esterLC-MS quantification
SurfactantsSulfonated derivativesEmulsifiers

Recent Advances and Future Directions

Recent breakthroughs include:

  • Tandem CM/isomerization: Single-step conversion of methyl oleate to 11-oxoundecanoate, reducing purification steps .

  • Deuterium incorporation: Enhanced resolution in NMR and mass spectrometry for lipid dynamics studies .

Future research should explore enzymatic synthesis routes and copolymer applications to broaden industrial relevance.

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